molecular formula C11H14FN3O4 B12221407 2'-Deoxy-2'-fluoro-4'-vinylcytidine

2'-Deoxy-2'-fluoro-4'-vinylcytidine

Cat. No.: B12221407
M. Wt: 271.24 g/mol
InChI Key: WUESNJSDLMNFAH-UHFFFAOYSA-N
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Chemical Reactions Analysis

2’-Deoxy-2’-fluoro-4’-vinylcytidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Deoxy-2’-fluoro-4’-vinylcytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoro-4’-vinylcytidine involves its incorporation into nucleic acids, where it interferes with normal DNA and RNA synthesis. This disruption can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral RNA-dependent RNA polymerase and cellular DNA polymerases . The pathways involved in its action include the activation of cellular kinases that phosphorylate the compound to its active triphosphate form, which then competes with natural nucleotides for incorporation into nucleic acids .

Comparison with Similar Compounds

2’-Deoxy-2’-fluoro-4’-vinylcytidine is unique due to its specific modifications at the 2’ and 4’ positions. Similar compounds include:

These compounds share structural similarities but differ in their specific modifications and resulting biological activities, highlighting the uniqueness of 2’-Deoxy-2’-fluoro-4’-vinylcytidine in its applications and mechanisms of action.

Properties

Molecular Formula

C11H14FN3O4

Molecular Weight

271.24 g/mol

IUPAC Name

4-amino-1-[5-ethenyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H14FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h2-4,7-9,16-17H,1,5H2,(H2,13,14,18)

InChI Key

WUESNJSDLMNFAH-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO

Origin of Product

United States

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